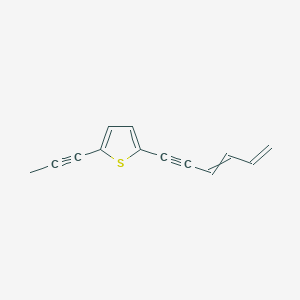
2,6-Dimethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, and this compound is one of the many derivatives that have been synthesized for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-9H-xanthen-9-one typically involves the reaction of appropriate substituted phenols with phthalic anhydride under acidic conditions. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones in good yields . Another method involves the use of microwave heating to accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, hydroxy derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways. The compound’s acetylcholinesterase inhibitory activity is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar properties and applications.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its biological activities, including anti-inflammatory and antioxidant effects.
Azaxanthones: Compounds with nitrogen atoms in the aromatic rings, exhibiting enhanced solubility and biological activities.
Uniqueness
2,6-Dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 2 and 6 enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
842-51-3 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-17-9-4-6-13-12(7-9)15(16)11-5-3-10(18-2)8-14(11)19-13/h3-8H,1-2H3 |
Clave InChI |
FWQMZKAFJFMSIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)






![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)


